molecular formula C14H18N2O3 B15303881 2-Ethyl-3-oxo-piperazine-1-carboxylic acid benzyl ester

2-Ethyl-3-oxo-piperazine-1-carboxylic acid benzyl ester

Cat. No.: B15303881
M. Wt: 262.30 g/mol
InChI Key: XBZMLPWZBVEFNL-UHFFFAOYSA-N
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Description

Benzyl 2-ethyl-3-oxopiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group, an ethyl group, and a 3-oxopiperazine-1-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-ethyl-3-oxopiperazine-1-carboxylate typically involves the reaction of piperazine-2-one with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of ethyl acetate and water at low temperatures (around 0°C) to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production methods for benzyl 2-ethyl-3-oxopiperazine-1-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-ethyl-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzyl 2-ethyl-3-oxopiperazine-1-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of heterocyclic compounds .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It can be used in assays to evaluate the binding affinity and activity of potential drug candidates .

Medicine: It can be used as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .

Mechanism of Action

The mechanism of action of benzyl 2-ethyl-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

  • Benzyl 3-oxopiperazine-1-carboxylate
  • Ethyl 3-oxopiperazine-1-carboxylate
  • Benzyl 2-ethyl-3-hydroxypiperazine-1-carboxylate

Comparison: Benzyl 2-ethyl-3-oxopiperazine-1-carboxylate is unique due to the presence of both benzyl and ethyl groups, which can influence its chemical reactivity and biological activity. Compared to benzyl 3-oxopiperazine-1-carboxylate, the additional ethyl group in benzyl 2-ethyl-3-oxopiperazine-1-carboxylate can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

benzyl 2-ethyl-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C14H18N2O3/c1-2-12-13(17)15-8-9-16(12)14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,17)

InChI Key

XBZMLPWZBVEFNL-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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